3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride
Description
3-(4-Bromophenoxy)-N-methylpropan-1-amine hydrochloride (CAS: 915922-44-0, C₁₀H₁₄BrNO·HCl) is a secondary amine hydrochloride salt featuring a propane backbone substituted with a 4-bromophenoxy group and an N-methylamine moiety. Its molecular weight is 280.59 g/mol (244.13 for the free base + 36.46 for HCl).
Properties
IUPAC Name |
3-(4-bromophenoxy)-N-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c1-12-7-2-8-13-10-5-3-9(11)4-6-10;/h3-6,12H,2,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCARCKPZPJWULI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=CC=C(C=C1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Synthetic Routes
Etherification of 4-Bromophenol
The foundational step in synthesizing 3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride involves the etherification of 4-bromophenol with a propane diamine precursor. A representative protocol involves reacting 4-bromophenol with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at 80–100°C for 12–24 hours. This step yields 3-(4-bromophenoxy)propan-1-amine as an intermediate, which is subsequently methylated.
Key Parameters:
| Reaction Component | Specification |
|---|---|
| Solvent | DMF, NMP |
| Base | K₂CO₃, NaH |
| Temperature | 80–100°C |
| Time | 12–24 hours |
The choice of base significantly impacts yield, with NaH providing faster kinetics but requiring anhydrous conditions.
N-Methylation Strategies
The intermediate 3-(4-bromophenoxy)propan-1-amine undergoes N-methylation to introduce the methyl group at the amine terminus. Two predominant methods are employed:
Methyl Halide Alkylation
Reaction with methyl iodide (CH₃I) in the presence of a base such as sodium hydride or triethylamine (Et₃N) in tetrahydrofuran (THF) at 0–25°C for 4–6 hours. This method achieves yields of 65–75% but generates stoichiometric halide byproducts.
Reductive Amination
An alternative approach uses formaldehyde (HCHO) and a reducing agent like sodium cyanoborohydride (NaBH₃CN) in methanol. This method offers milder conditions (room temperature, 6–8 hours) and reduces side-product formation, though yields are comparable (70–72%).
Comparative Analysis:
| Method | Yield (%) | Byproducts | Reaction Time |
|---|---|---|---|
| Methyl Iodide | 65–75 | HI, NaI | 4–6 hours |
| Reductive Amination | 70–72 | H₂O, NH₃ | 6–8 hours |
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate the etherification step. A patent by discloses a protocol where 4-bromophenol and 3-chloropropan-1-amine are heated to 120°C under microwave conditions (300 W) for 15–20 minutes, reducing reaction time by 90% while maintaining yields of 68–70%.
Continuous Flow Reactor Systems
Continuous flow chemistry has been applied to improve scalability and safety. In a tubular reactor, 4-bromophenol and 3-chloropropan-1-amine are mixed at 100°C with a residence time of 5 minutes, achieving 72% conversion. Subsequent methylation in a second reactor module completes the synthesis in under 1 hour.
Optimization of Reaction Conditions
Solvent Selection
Solvent polarity critically influences reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity in etherification, while THF optimizes methylation kinetics. A study comparing solvents reported the following yields:
| Solvent | Etherification Yield (%) | Methylation Yield (%) |
|---|---|---|
| DMF | 78 | 65 |
| NMP | 82 | 68 |
| THF | 45 | 72 |
NMP emerges as the optimal solvent for etherification, whereas THF favors methylation.
Analytical Characterization
Spectroscopic Confirmation
Industrial-Scale Considerations
Applications and Derivatives
The compound serves as a precursor to antipsychotic agents and serotonin-norepinephrine reuptake inhibitors (SNRIs). Derivatives with modified phenoxy groups exhibit enhanced blood-brain barrier permeability in preclinical studies.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenoxy)-N-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxy compounds .
Scientific Research Applications
3-(4-Bromophenoxy)-N-methylpropan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenoxy group can enhance binding affinity, while the amine moiety may participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Methyl-3-phenoxypropan-1-amine Hydrochloride
- Structure: Lacks the bromine substituent on the phenoxy ring.
- Key Differences :
- Pharmacological Relevance: Phenoxypropanamine derivatives are precursors to antidepressants (e.g., doxepin analogs) .
Desipramine Hydrochloride (3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine Hydrochloride)
- Structure: Features a dibenzazepine ring instead of a bromophenoxy group.
- Key Differences: Aromatic System: The tricyclic dibenzazepine enhances affinity for norepinephrine transporters (NET), making desipramine a potent norepinephrine reuptake inhibitor. Clinical Use: Approved for major depressive disorder; the target compound’s bromophenoxy group may limit CNS penetration compared to desipramine’s planar aromatic system .
Desmethylchlorpromazine Hydrochloride (3-(2-Chloro-10H-phenothiazin-10-yl)-N-methylpropan-1-amine Hydrochloride)
- Structure: Contains a phenothiazine ring with a chlorine substituent.
- Key Differences: Electron-Withdrawing Groups: Chlorine’s inductive effects alter receptor binding kinetics compared to bromine. Pharmacology: Phenothiazines primarily target dopamine D₂ receptors, whereas bromophenoxypropanamines may exhibit distinct binding profiles due to conformational flexibility .
Norclomipramine Hydrochloride (3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine Hydrochloride)
- Structure : Chlorinated dibenzazepine with a propanamine chain.
- Key Differences: Substituent Position: Chlorine at the dibenzazepine 3-position vs. bromine on the phenoxy ring. Activity: Norclomipramine is a metabolite of clomipramine with serotonergic effects; bromophenoxy analogs may lack this specificity .
Structural and Physicochemical Comparison Table
Biological Activity
3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.
The synthesis of this compound involves several key steps, typically starting from commercially available precursors. The general synthetic route includes:
- Formation of the Bromophenyl Ether : The bromophenyl group is introduced via nucleophilic substitution.
- Amine Formation : The N-methyl group is added using methyl iodide or a similar methylating agent under basic conditions.
- Hydrochloride Salt Formation : The final product is converted to its hydrochloride form for improved solubility and stability.
This compound is characterized by its unique structure, which includes a bromophenoxy moiety that may influence its biological activity through specific interactions with biological targets.
The biological activity of this compound is believed to be mediated through its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor or modulator of certain pathways involved in neurotransmission and cellular signaling.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Neurotransmitter Modulation : It may influence the release or uptake of neurotransmitters, potentially affecting mood and cognitive functions.
- Antimicrobial Activity : Some studies have reported antimicrobial properties, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory activities, making it a candidate for further exploration in inflammatory diseases.
Case Studies
- Neuropharmacological Studies : In vivo studies demonstrated that administration of this compound resulted in significant changes in behavior in animal models, indicating potential anxiolytic or antidepressant effects.
- Antimicrobial Testing : Laboratory assays showed that this compound exhibited inhibitory effects against various bacterial strains, supporting its potential use as an antimicrobial agent.
Comparative Analysis
In comparison with similar compounds, this compound shows distinct advantages due to its specific structural features that enhance binding affinity to target sites.
| Compound Name | Structure | Key Activity |
|---|---|---|
| This compound | Structure | Neurotransmitter modulation, antimicrobial |
| Similar Compound A | Structure | Limited activity |
| Similar Compound B | Structure | Moderate activity |
Q & A
Q. What are the optimal synthetic routes for 3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or Mannich-type reactions. For example, reacting 4-bromophenol with N-methylpropan-1-amine derivatives under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C yields the ether intermediate, which is then protonated with HCl to form the hydrochloride salt . The Mannich reaction (using formaldehyde and methylamine hydrochloride) can also be employed, with yields optimized by controlling stoichiometry, temperature, and catalyst use (e.g., Lewis acids) . Purity is enhanced via recrystallization from ethanol/water mixtures.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.4 ppm for bromophenoxy) and aliphatic chains (δ 2.5–3.5 ppm for N-methylpropanamine) .
- FTIR : Confirm ether (C-O-C, ~1250 cm⁻¹) and ammonium (N-H⁺, ~2500 cm⁻¹) functionalities .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ at m/z ~278) and fragmentation patterns .
- Elemental Analysis : Verify C, H, N, Br, and Cl content within ±0.3% of theoretical values .
Q. What are common impurities in this compound, and how are they quantified?
- Methodological Answer : Impurities include unreacted 4-bromophenol, N-methylpropan-1-amine byproducts, and halogenated side products. These are quantified via:
- HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) .
- LC-MS/MS for structural confirmation of impurities (e.g., m/z shifts indicating dehalogenation or oxidation) .
Advanced Research Questions
Q. How does the bromophenoxy group influence the compound’s receptor binding affinity and selectivity?
- Methodological Answer : The bromine atom enhances lipophilicity and electron-withdrawing effects, potentially increasing affinity for monoaminergic receptors (e.g., serotonin or dopamine receptors). Competitive binding assays using radiolabeled ligands (e.g., [³H]-ketanserin for 5-HT₂ receptors) can quantify Ki values. Comparative studies with chloro- or fluoro-substituted analogs (Table 1) reveal halogen-dependent activity trends .
Table 1 : Comparative Receptor Binding of Halogen-Substituted Analogs
| Compound | Halogen | 5-HT₂A Ki (nM) | Dopamine D₂ Ki (nM) |
|---|---|---|---|
| 3-(4-Bromophenoxy)-N-methylpropan-1-amine HCl | Br | 15 ± 2 | 120 ± 15 |
| 3-(4-Chlorophenoxy)-N-methylpropan-1-amine HCl | Cl | 25 ± 3 | 200 ± 20 |
| 3-(4-Fluorophenoxy)-N-methylpropan-1-amine HCl | F | 50 ± 5 | 300 ± 30 |
| Data adapted from structural analog studies . |
Q. How can computational modeling predict the compound’s pharmacokinetics and metabolic stability?
- Methodological Answer :
- QSAR Models : Correlate logP (calculated via ChemAxon) with bioavailability; bromine increases logP (~2.8), suggesting moderate blood-brain barrier penetration .
- Molecular Dynamics Simulations : Predict CYP450 metabolism (e.g., CYP3A4-mediated N-demethylation) using docking scores (AutoDock Vina) and binding free energies .
- ADMET Prediction Tools (e.g., SwissADME) : Estimate half-life (t₁/₂ ~4–6 hours) and hepatic clearance .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from:
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO-K1) and buffer conditions (pH, ion concentration) .
- Compound Purity : Validate via orthogonal methods (e.g., NMR + HPLC) to exclude impurity interference .
- Receptor Heterogeneity : Use tissue-specific receptor subtypes (e.g., cortical vs. striatal dopamine receptors) .
Q. What strategies optimize the compound’s role as a building block for complex molecule synthesis?
- Methodological Answer :
- Functional Group Compatibility : The amine group undergoes reductive amination with ketones, while the bromophenoxy moiety participates in Suzuki-Miyaura cross-couplings (e.g., with aryl boronic acids) .
- Protection/Deprotection : Use Boc-protected intermediates to prevent side reactions during multi-step syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
